

Crystal Structure of Murrayamine O: A Review of Available Spectroscopic Data

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Compound of Interest

Compound Name: *Murrayamine O*

Cat. No.: *B13436794*

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An in-depth analysis of **Murrayamine O**, a cannabinol-skeletal carbazole alkaloid isolated from the root barks of *Murraya euchrestifolia*, reveals that its molecular structure has been elucidated primarily through spectroscopic methods. To date, a definitive single-crystal X-ray diffraction analysis and the corresponding detailed crystallographic data are not publicly available. This guide summarizes the known structural information based on spectroscopic analyses and outlines the general experimental protocols that would be involved in a crystallographic study.

Murrayamine O, along with its counterpart Murrayamine P, was first isolated from *Murraya euchrestifolia*.^[1] The structural identification of these novel compounds was accomplished through comprehensive spectroscopic analyses.^[1] This approach is common for natural products where obtaining crystals suitable for X-ray diffraction can be challenging.

Molecular Structure Elucidation through Spectroscopy

The determination of the chemical structure of **Murrayamine O** relied on a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the chemical environment of different functional groups, and the overall molecular framework. While not providing the precise three-dimensional coordinates of each atom in a crystal lattice, they allow for a robust structural assignment.

Key Spectroscopic Techniques Typically Employed:

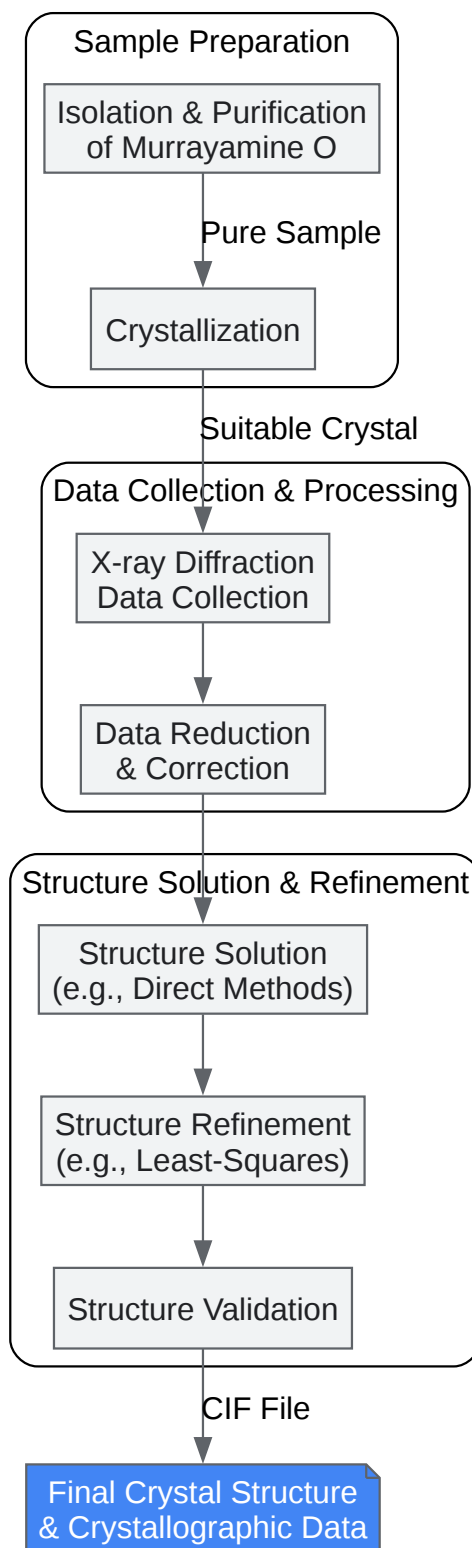
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide information about the hydrogen and carbon skeletons of the molecule, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivities between atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and amine (N-H) groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of certain chromophores, such as the carbazole nucleus.

Based on these spectroscopic data, the structure of **Murrayamine O** has been proposed. However, without a single-crystal X-ray analysis, precise quantitative data on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the solid state, remain undetermined.

Hypothetical Experimental Protocol for Crystal Structure Analysis

Should a single-crystal X-ray diffraction study of **Murrayamine O** be undertaken, the following experimental workflow would be typical.

Hypothetical Workflow for Murrayamine O Crystal Structure Analysis

[Click to download full resolution via product page](#)Caption: Hypothetical workflow for the crystal structure determination of **Murrayamine O**.

Detailed Methodologies:

- **Isolation and Purification:** **Murrayamine O** would first be isolated from the root barks of *Murraya euchrestifolia* and purified to a high degree using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
- **Crystallization:** The purified **Murrayamine O** would be subjected to various crystallization techniques to obtain single crystals of suitable size and quality for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- **X-ray Data Collection:** A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal would be irradiated with a monochromatic X-ray beam, and the diffraction pattern would be recorded on a detector.
- **Data Processing:** The raw diffraction data would be processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution and Refinement:** The processed data would be used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters would then be refined using least-squares methods to obtain the final, accurate crystal structure.
- **Validation:** The final structure would be validated using various crystallographic checks to ensure its quality and accuracy.

Quantitative Data from a Hypothetical Crystal Structure

If a crystal structure of **Murrayamine O** were determined, it would provide a wealth of quantitative data that could be summarized in tables for easy comparison and analysis.

Table 1: Hypothetical Crystallographic Data for **Murrayamine O**

Parameter	Value (Example)
Chemical Formula	C ₂₃ H ₂₅ NO ₂
Formula Weight	347.45
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.123(4)
b (Å)	15.456(6)
c (Å)	12.789(5)
β (°)	98.76(5)
Volume (Å ³)	1978.9(14)
Z	4
Calculated Density (g/cm ³)	1.165
R-factor (%)	4.5

Table 2: Hypothetical Selected Bond Lengths and Angles for **Murrayamine O**

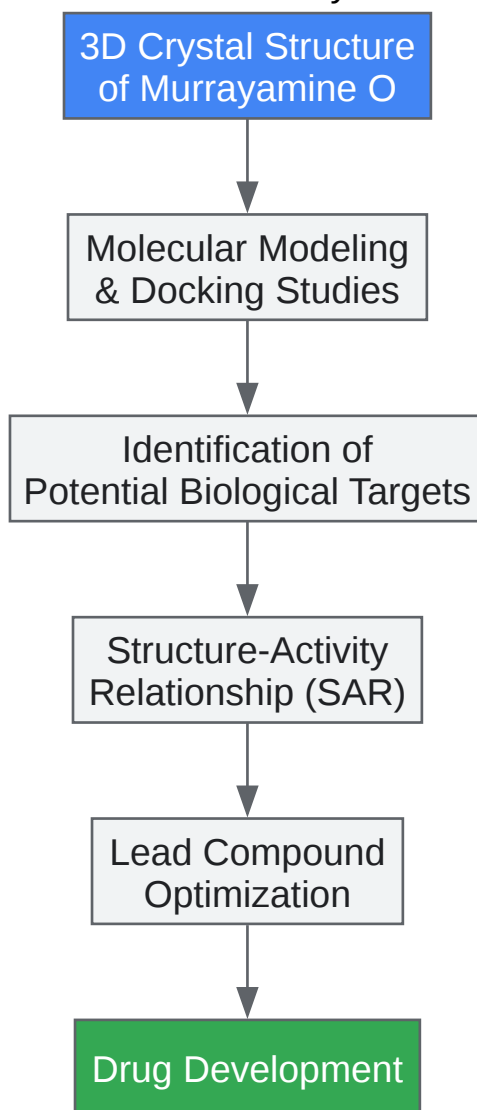
Bond/Angle	Length (Å) / Angle (°)
C1-C2	1.398(3)
C-N	1.375(2)
C=O	1.221(2)
C1-N-C12	108.5(2)
O-C-C	120.1(3)

It is important to reiterate that the data presented in the tables above are purely hypothetical and serve to illustrate the type of information that would be obtained from a successful single-crystal X-ray diffraction study.

Signaling Pathways and Logical Relationships

The biological activity of carbazole alkaloids is a subject of significant research interest. Understanding the precise three-dimensional structure of **Murrayamine O** could provide insights into its interaction with biological targets. The following diagram illustrates a generalized logical relationship for structure-activity relationship (SAR) studies that would be informed by crystallographic data.

Logical Flow for Structure-Activity Relationship Studies



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Caption: Logical workflow for utilizing crystal structure data in drug discovery.

In conclusion, while the chemical structure of **Murrayamine O** has been established through spectroscopic methods, a detailed crystal structure analysis is not yet available in the scientific literature. Such a study would be invaluable for the fields of natural product chemistry and drug development, providing precise three-dimensional structural information that is crucial for understanding its chemical properties and biological activity. Researchers in these fields are encouraged to pursue the crystallization and X-ray diffraction analysis of this interesting carbazole alkaloid.

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References

- 1. researchgate.net [researchgate.net]
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